Artemetin

Descripción

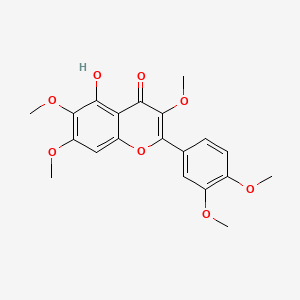

Artemetin (5-hydroxy-3,6,7,3',4'-pentamethoxyflavone) is a polymethoxylated flavonoid predominantly isolated from plants of the Artemisia genus, including A. annua, A. absinthium, and A. argyi, as well as Vitex trifolia . It exhibits a broad spectrum of pharmacological activities, such as anti-malarial, antioxidant, anti-inflammatory, antimicrobial, antitumor, and hepatoprotective effects . Its bioactivity is attributed to its unique methoxylation pattern, which enhances lipophilicity and membrane permeability, facilitating interactions with cellular targets .

Structure

2D Structure

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGYMJVFEJNCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197325 | |

| Record name | Artemetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-90-3 | |

| Record name | Artemetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73KMT7R64H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Artemetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Tea Infusion-Based Extraction

A widely cited method for extracting artemisinin from Artemisia annua involves preparing a tea infusion with boiling water. However, this protocol proves ineffective for artemetin. In a study using the SAM clonal line of A. annua, this compound was undetectable in infusions prepared with 9 g dried leaves per liter of water boiled for 5 minutes. By contrast, artemisinin showed a 36.2% extraction efficiency under the same conditions (Table 1).

Table 1: Artemisinin and flavonoid content in A. annua SAM clonal line (mg/g dry weight)

| Compound | Dried Leaves | Immediate Infusion | 24-Hour Infusion |

|---|---|---|---|

| Artemisinin | 10.39 | 3.76 | 4.33 |

| Casticin | 0.678 | 0.012 | 0.007 |

| This compound | 0.115 | Not detected | Not detected |

The absence of this compound in infusions suggests that its highly methoxylated structure impedes aqueous solubility. Even after 24-hour storage at room temperature, no this compound was recovered, indicating instability or adsorption to plant matrix components.

Solvent-Based Extraction Optimization

Alternative methods using organic solvents demonstrate marginally better yields. In a protocol optimized for flavonoid extraction, dried A. annua leaves were sonicated in methylene chloride (6 mg/mL) for 30 minutes, followed by derivatization with BSTFA+TMCS for GC/MS analysis. While this approach detected this compound in dried plant tissue (0.115 mg/g), scaling up the process for industrial production remains impractical due to low concentrations and high solvent costs.

Synthetic Routes: Uncharted Territory

Insights from Related Compounds

While total synthesis methods for artemisinin and its derivatives like artemether are well-documented, no analogous protocols exist for this compound. The compound’s structural complexity—a pentamethoxylated chromenone with a 3,4-dimethoxyphenyl substituent—poses significant synthetic challenges. Key hurdles include:

- Regioselective methoxylation at the C-3, C-6, and C-7 positions

- Construction of the chromen-4-one core without epimerization

- Introduction of the 5-hydroxy group in a highly methoxylated environment

Pharmacokinetic and Purification Considerations

Chromatographic Purification

An LC-MS/MS method developed for this compound quantification in rat plasma uses a C18 column with a methanol-water gradient (65:35 to 90:10 over 6 minutes). While effective for analytical purposes, preparative-scale purification would require costly high-performance liquid chromatography (HPLC) systems, limiting feasibility for industrial production.

Bioavailability Constraints

Pharmacokinetic studies in rats show this compound’s oral bioavailability is less than 5%, attributed to poor aqueous solubility and extensive first-pass metabolism. These findings underscore the need for formulation strategies like nanoencapsulation or prodrug development, which remain unexplored.

Análisis De Reacciones Químicas

Tipos de reacciones

Artemitin se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: Artemitin puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir artemitin en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de artemitin.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Principales productos formados

Aplicaciones Científicas De Investigación

Artemetin, a flavonoid found in various medicinal plants, has garnered interest for its wide range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, antihypertensive, and antiparasitic activities . Research suggests that this compound may hold therapeutic potential for various human disorders .

Scientific Research Applications of this compound

Anticancer Activity: this compound has demonstrated anticancer properties in several studies . One study investigated this compound's effect on AGS gastric cancer cells, revealing that it reduced cell growth in a dose-dependent manner . The study found the IC50 value to be 16.98 μg/mL in 24 hours . this compound treatment led to increased reactive oxygen species (ROS) levels, disrupted cell membrane integrity, reduced antioxidant levels, and induced apoptosis, ultimately leading to cell death . Similar studies have found that this compound can combat malignancies in cell lines such as K562, Lu1, HepG2, KB, MCF-7, and LNCaP .

Antioxidant Activity: this compound exhibits antioxidant properties, as evidenced by its ability to influence reactive oxygen species (ROS) . Research indicates that this compound can enhance ROS production in liver and breast cancer cells . It also reduces the activity of antioxidant enzymes like SOD, CAT, Gpx, and GSH .

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties . Studies suggest it possesses bioactivities, including anti-inflammatory effects .

Mecanismo De Acción

Artemitin ejerce sus efectos a través de varios mecanismos moleculares:

Acción antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Acción antiinflamatoria: Inhibe las vías inflamatorias, incluida la vía NF-κB.

Acción antiviral: Interfiere con la replicación viral y modula las respuestas inmunitarias.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of this compound and Analogous Flavonoids

| Compound | Methoxy Groups | Hydroxy Groups | Key Structural Features |

|---|---|---|---|

| This compound | 5 | 1 (C5) | 3,6,7,3',4'-methoxy; 5-hydroxy |

| Casticin | 4 | 1 (C5) | 3,6,7,4'-methoxy; 5-hydroxy |

| Chrysosplenetin | 4 | 1 (C5) | 3,6,7,3'-methoxy; 5-hydroxy |

| Pachypodol | 4 | 1 (C5) | 3,5,7,4'-methoxy; 3'-hydroxy |

| Penduletin | 5 | 0 | 3,6,7,3',4'-methoxy |

Pharmacological Activity Comparison

Antimicrobial Effects

- This compound demonstrates synergistic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) when combined with chrysosplenetin or pachypodol, enhancing efflux pump inhibition .

- Chrysosplenetin and penduletin inhibit NorA efflux pumps in S. aureus, reducing antibiotic resistance .

Anticancer Activity

Anti-Inflammatory and Antioxidant Effects

- This compound suppresses lipoxygenase (LOX) and cytokine production (e.g., TNF-α, IL-6), outperforming quercetin in reducing oxidative stress .

- Chrysosplenetin shows superior free radical scavenging activity in DPPH assays compared to this compound, attributed to its hydroxyl group at C3' .

Pharmacokinetic and Stability Differences

Absorption and Metabolism

Extraction and Stability

- This compound is poorly extracted in A. annua tea infusions (undetectable) and degrades rapidly at room temperature, unlike artemisinin .

- Casticin has slightly better recovery (1.8% in tea) but still exhibits 40% degradation within 24 hours .

- Ethanol extraction yields higher this compound concentrations (e.g., from Vitex trifolia) compared to aqueous methods .

Clinical and Industrial Implications

- This compound’s instability in aqueous formulations limits its use in traditional teas but supports ethanol-based nutraceuticals .

- Casticin is prioritized in antimalarial drug combinations due to its proven synergy with artemisinin .

- Structural analogs like penduletin are explored for antibiotic adjuvants to combat multidrug-resistant bacteria .

Actividad Biológica

Artemetin, a flavonoid compound classified as 5-hydroxy-3,6,7,3′,4′-pentamethoxyflavone, is extracted from various medicinal plants, notably Artemisia species. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activities of this compound, supported by case studies and research findings.

This compound exhibits favorable pharmacokinetic properties such as good oral bioavailability and drug-likeness values. Its mechanism of action has been explored through various studies that identify its interaction with specific cellular targets. Notably, filamins A and B have been identified as direct targets of this compound in HeLa cell lysates. These interactions lead to alterations in cytoskeletal dynamics, which are crucial for cell structure and function .

1. Anti-Cancer Activity

This compound's anti-cancer properties have been extensively studied across various cancer cell lines:

- Gastric Cancer : In AGS gastric cancer cells, this compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 16.98 μg/mL. The compound induced apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .

- Breast Cancer : Studies have shown that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7 and T47D), inducing apoptosis by disrupting microtubule dynamics .

| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|

| AGS (Gastric) | 16.98 | Induction of ROS and apoptosis |

| MCF-7 (Breast) | Not specified | Microtubule disruption and apoptosis |

2. Anti-Inflammatory Effects

This compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. It has been demonstrated to suppress carrageenan-induced paw edema in animal models, indicating its potential for treating inflammatory conditions .

3. Antioxidant Activity

The antioxidant capacity of this compound is significant; it enhances intracellular ROS levels while concurrently reducing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This dual action suggests that this compound may act as both an oxidant and an antioxidant depending on the cellular context .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Gastric Cancer : In a controlled experiment with AGS cells treated with this compound, researchers observed a marked increase in ROS production leading to apoptosis. The study utilized dual staining techniques to visualize apoptotic cells, confirming the compound's cytotoxic potential .

- Inflammation Model : In vivo studies demonstrated that this compound significantly reduced inflammation markers in rodent models subjected to carrageenan-induced edema .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.